Cas no 941267-03-4 (5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile)

5-(4-Benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzonitrile group and a benzylpiperazine moiety. Its structural complexity, including the piperidine-1-sulfonylphenyl group, suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes. The presence of both sulfonamide and nitrile functionalities enhances its versatility for further derivatization or binding interactions. This compound may exhibit favorable physicochemical properties, such as improved solubility or metabolic stability, due to its balanced polar and lipophilic groups. Its precise pharmacological profile would depend on further biochemical evaluation.
5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile structure
941267-03-4 structure
Product name:5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile
CAS No:941267-03-4
MF:C26H29N5O3S
MW:491.605164289474
CID:5428861

5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(4-benzylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
    • 5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile
    • Inchi: 1S/C26H29N5O3S/c27-19-24-26(30-17-15-29(16-18-30)20-21-7-3-1-4-8-21)34-25(28-24)22-9-11-23(12-10-22)35(32,33)31-13-5-2-6-14-31/h1,3-4,7-12H,2,5-6,13-18,20H2
    • InChI Key: YQDWWIFNKCTLRT-UHFFFAOYSA-N
    • SMILES: O1C(N2CCN(CC3=CC=CC=C3)CC2)=C(C#N)N=C1C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1

5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3330-0119-15mg
5-(4-benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
941267-03-4 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3330-0119-25mg
5-(4-benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
941267-03-4 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3330-0119-2μmol
5-(4-benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
941267-03-4 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3330-0119-40mg
5-(4-benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
941267-03-4 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3330-0119-20μmol
5-(4-benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
941267-03-4 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3330-0119-3mg
5-(4-benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
941267-03-4 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3330-0119-10μmol
5-(4-benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
941267-03-4 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3330-0119-1mg
5-(4-benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
941267-03-4 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3330-0119-10mg
5-(4-benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
941267-03-4 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3330-0119-4mg
5-(4-benzylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
941267-03-4 90%+
4mg
$66.0 2023-04-26

5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile Related Literature

Additional information on 5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile

Introduction to 5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile (CAS No. 941267-03-4)

The compound 5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile, identified by its CAS number 941267-03-4, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple pharmacophoric groups, including a benzylpiperazine moiety and a piperidine-1-sulfonyl substituent, suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their diverse biological activities. The oxazole core in this compound is particularly noteworthy, as it is known to exhibit a wide range of pharmacological properties. Oxazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer effects, among others. The incorporation of a carbonitrile group at the 4-position of the oxazole ring further enhances its potential as a bioactive molecule by introducing additional electronic and steric features that can modulate receptor binding.

The 4-benzylpiperazine moiety is another critical feature of this compound. Piperazine derivatives are well-documented for their role in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The benzyl substitution on the piperazine ring not only influences the solubility and metabolic stability of the molecule but also contributes to its binding affinity to specific protein targets. This structural element is particularly relevant in the context of developing drugs that require precise targeting and prolonged efficacy.

The piperidine-1-sulfonyl group adds another layer of complexity to the molecule. Sulfonyl groups are frequently employed in medicinal chemistry due to their ability to enhance binding interactions through hydrogen bonding and dipole-dipole interactions. In this context, the piperidine-sulfonyl moiety is expected to interact favorably with biological targets such as enzymes and receptors, thereby influencing the compound's pharmacological profile. This feature makes it an attractive scaffold for designing molecules with enhanced potency and selectivity.

Recent advancements in computational chemistry and drug design methodologies have enabled researchers to predict the biological activity of molecules with greater accuracy. The structural features of 5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile have been subjected to virtual screening and molecular docking studies to identify potential binding sites on target proteins. These studies have revealed promising interactions with enzymes involved in inflammatory pathways and signal transduction processes, suggesting its potential as an anti-inflammatory or anticancer agent.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the oxazole ring through cyclization reactions, followed by functionalization at the 4-position with a carbonitrile group. The introduction of the benzylpiperazine and piperidine-1-sulfonyl moieties typically involves nucleophilic substitution reactions or condensation reactions with appropriate precursors. Advances in synthetic methodologies have allowed for more efficient and scalable production of complex molecules like this one, facilitating their transition from laboratory research to clinical development.

In conclusion, 5-(4-benzylpiperazin-1-yl)-2-4-(piperidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile (CAS No. 941267-03-4) represents a structurally sophisticated molecule with significant potential in medicinal chemistry. Its unique combination of pharmacophoric groups positions it as a valuable candidate for further investigation into various therapeutic areas. As research continues to uncover new biological targets and develop innovative drug design strategies, compounds like this one are likely to play a crucial role in the next generation of therapeutic agents.

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